Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate chemical properties
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate chemical properties
Tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate: A Technical Guide to Chemical Properties, Synthesis, and Drug Discovery Applications
1. Executive Summary Pyrrolo[1,2-b]pyridazines represent a privileged class of N-bridgehead aromatic heterocycles, formally derived from the condensation of pyrrole and pyridazine[1]. Among these, tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate (CAS: 2970215-50-8) has emerged as a critical building block in modern medicinal chemistry. By masking the reactive 4-amino group with a tert-butyloxycarbonyl (Boc) protecting group, this intermediate provides the chemical orthogonality required for multi-step diversification. This strategic protection enables the synthesis of highly selective Janus kinase (JAK) and Poly(ADP-ribose) polymerase (PARP) inhibitors without compromising catalyst integrity during cross-coupling stages.
2. Physicochemical Profile Understanding the baseline properties of this carbamate is essential for reaction design, purification, and analytical tracking. The following table summarizes its core quantitative data based on commercial and literature standards (2)[2]:
| Property | Value |
| Chemical Name | tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate |
| CAS Number | 2970215-50-8 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol [3] |
| Purity Standard | ≥ 95.00%[2] |
| Storage Conditions | Room Temperature[2] |
| GHS Hazard Codes | H315, H319, H335 (Irritant)[2] |
3. Structural Dynamics and the Rationale for Boc Protection The pyrrolo[1,2-b]pyridazine core (also known as 5-azaindolizine) is an electron-rich, planar bicyclic system[1]. The presence of the nitrogen bridgehead imparts unique electronic properties, making the scaffold an excellent bioisostere for indoles and azaindoles in kinase hinge-binding motifs.
Causality of Experimental Design: Why utilize a Boc-protected amine at the 4-position? The free 4-amino-pyrrolo[1,2-b]pyridazine is highly nucleophilic and can coordinate with transition metals, poisoning palladium or copper catalysts during downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The tert-butyl carbamate (Boc) group sterically shields the nitrogen and delocalizes its lone pair into the adjacent carbonyl group, significantly reducing its Lewis basicity. This protection strategy preserves catalyst turnover and prevents unwanted N-arylation, ensuring regioselective functionalization of the core prior to final deprotection.
4. Synthetic Methodologies The construction of the pyrrolo[1,2-b]pyridazine scaffold typically relies on 1,3-dipolar cycloadditions. Below is a self-validating protocol for synthesizing the core and managing the Boc-protected amine.
Caption: Workflow for the synthesis and deprotection of pyrrolo[1,2-b]pyridazine carbamates.
Protocol 1: 1,3-Dipolar Cycloaddition of the Core
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In Situ Dipole Generation: Suspend the starting 3(2H)pyridazinone acid in acetic anhydride. Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, driving the simultaneous dehydration and cyclization of the acid into a highly reactive mesoionic oxazolo-pyridazinone dipole (4)[4].
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Cycloaddition: Heat the mixture to 90 °C for 3–4 hours in the presence of an alkyne dipolarophile (e.g., methyl propiolate). The 3+2 cycloaddition is followed by spontaneous decarboxylation to yield the aromatized pyrrolo[1,2-b]pyridazine core[4].
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Protection: If the 4-position contains a free amine, react it with Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in dichloromethane (DCM) to yield tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate.
Protocol 2: Self-Validating Boc Deprotection Workflow To utilize the amine for target binding in biological assays, the Boc group must be cleanly removed. This protocol incorporates an In-Process Control (IPC) to ensure absolute validation of cleavage.
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Reaction Setup: Dissolve tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate in anhydrous DCM.
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Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v concentration at 0 °C. Causality: Conducting the reaction at 0 °C minimizes the risk of electrophilic aromatic substitution (e.g., unwanted tert-butylation of the electron-rich pyrrole ring) by the generated tert-butyl cation, allowing it to be safely quenched by the solvent environment.
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Self-Validation (IPC): Monitor the reaction via LC-MS. The system is validated when the precursor mass peak at m/z 234 [M+H]⁺ completely disappears, replaced by the free amine peak at m/z 134 [M+H-Boc]⁺.
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Workup: Quench with saturated aqueous NaHCO₃ until pH 8 is reached, then extract the free amine with ethyl acetate for downstream use.
5. Applications in Targeted Therapeutics The deprotected derivatives of this carbamate are highly sought after in oncology and immunology due to their robust interaction with specific kinase domains.
Janus Kinase (JAK) Inhibitors Pyrrolo[1,2-b]pyridazine-3-carboxamides and 4-amino derivatives have been identified as rationally designed, potent JAK inhibitors (5)[5]. The core mimics the adenine ring of ATP. When the 4-position is functionalized with specific aliphatic amines (derived from the deprotected carbamate), the resulting compounds exhibit nanomolar inhibition of JAK3 and TYK2, with high functional selectivity for the JAK3-JAK1 pathway over JAK2[5]. This selectivity is crucial for minimizing off-target hematological toxicity.
Caption: Mechanism of pyrrolo[1,2-b]pyridazine derivatives in JAK3/STAT signaling blockade.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors Recent structure-activity relationship (SAR) studies have also identified 2-substituted pyrrolo[1,2-b]pyridazine derivatives as potent PARP-1 inhibitors (6)[6]. These compounds exhibit up to 29-fold selectivity for PARP-1 over PARP-2 and demonstrate robust antiproliferative activity in BRCA1/2-deficient cancer cell lines by exploiting synthetic lethality[6].
6. References
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Title: Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors Source: NIH PubMed URL:
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Title: tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate | 2970215-50-8 Source: Sigma-Aldrich URL:
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Title: Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors Source: NIH PubMed URL:
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Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: MDPI URL:
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Title: tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate, 95% Purity Source: Calpaclab URL:
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Title: Synthesis of Pyrrolo[1,2-b]pyridazine Source: Tetrahedron / Thsci URL:
- 1. Synthesis of Pyrrolo[1,2-b]pyridazine | Tetrahedron [thsci.com]
- 2. tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate | 2970215-50-8 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
